molecular formula C15H14ClN3O4 B3977915 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine

1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine

Cat. No. B3977915
M. Wt: 335.74 g/mol
InChI Key: RSVOVILEWJDBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine, also known as CNFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CNFP is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes. 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine has been shown to interact with the voltage-gated potassium channel, causing a shift in the voltage dependence of channel activation. This effect is thought to be due to the binding of 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine to a specific site on the channel. Additionally, 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine has been shown to inhibit the activity of acetylcholinesterase, which is thought to be due to the binding of 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine to the active site of the enzyme.
Biochemical and Physiological Effects
1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzymes, and the potential use as a fluorescent probe for imaging cellular structures. The modulation of ion channels by 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine has been shown to affect neuronal excitability and may have implications for the treatment of neurological disorders. The inhibition of enzymes by 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine has potential applications in the development of drugs for the treatment of diseases such as Alzheimer's disease, which is characterized by a deficiency in acetylcholine. Additionally, the use of 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine as a fluorescent probe may have applications in imaging cellular structures and studying biological processes.

Advantages and Limitations for Lab Experiments

1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine has several advantages for lab experiments, including its simple synthesis and potential applications in various fields. However, there are also limitations to its use. For example, the mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine is not fully understood, which may limit its potential applications. Additionally, the effects of 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine on cellular processes may be complex and difficult to interpret, which may limit its use as a research tool.

Future Directions

There are several future directions for the study of 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine. One potential direction is the further investigation of its mechanism of action, which may provide insights into its potential applications in various fields. Another direction is the development of new synthetic methods for 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine, which may allow for the production of larger quantities of the compound. Additionally, the use of 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine as a fluorescent probe may have applications in the development of new imaging techniques for studying biological processes. Overall, the study of 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine has the potential to provide valuable insights into the functioning of biological systems and may have implications for the development of new drugs and therapies.

Scientific Research Applications

1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine has been shown to modulate the activity of ion channels, including the voltage-gated potassium channel, which plays a critical role in regulating neuronal excitability. 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1-(2-chloro-6-nitrophenyl)-4-(2-furoyl)piperazine has been studied for its potential use as a fluorescent probe for imaging cellular structures.

properties

IUPAC Name

[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4/c16-11-3-1-4-12(19(21)22)14(11)17-6-8-18(9-7-17)15(20)13-5-2-10-23-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVOVILEWJDBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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